molecular formula C19H20N4O3 B2543694 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034297-76-0

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2543694
CAS No.: 2034297-76-0
M. Wt: 352.394
InChI Key: LFGOHQZOBBCMIB-UHFFFAOYSA-N
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Description

The compound 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyrido[2,3-d]pyrimidin-4(3H)-one derivative characterized by a piperidin-4-yl group substituted at position 3 of the pyridopyrimidinone core. The piperidine moiety is further functionalized with a 2,5-dimethylfuran-3-carbonyl group, introducing both lipophilic and electron-rich properties to the molecule. Pyrido[2,3-d]pyrimidinones are nitrogen-rich heterocycles widely explored for their diverse pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and kinase-inhibitory effects .

Properties

IUPAC Name

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-10-16(13(2)26-12)18(24)22-8-5-14(6-9-22)23-11-21-17-15(19(23)25)4-3-7-20-17/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGOHQZOBBCMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrido-pyrimidine core and a piperidine ring, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of 304.36 g/mol. The structure can be represented as follows:

IUPAC Name 3(1(2,5dimethylfuran3carbonyl)piperidin4yl)pyrido[2,3d]pyrimidin4(3H)one\text{IUPAC Name }3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

This compound is characterized by:

  • A pyrido[2,3-d]pyrimidine scaffold known for its ability to interact with various biological targets.
  • A piperidine moiety that may enhance its binding affinity to receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The carbonyl group within the furan moiety may facilitate interactions through hydrogen bonding or hydrophobic interactions, influencing the compound's pharmacodynamics.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown:

  • Inhibition of tumor cell proliferation : Studies report IC50 values in the low micromolar range against various cancer cell lines.
  • Induction of apoptosis : Mechanistic studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Antiviral Properties

Research has also suggested potential antiviral activity against viruses such as HIV and HCV:

  • HIV Inhibition : Analogous compounds have been found to inhibit HIV replication by targeting viral entry mechanisms.
  • HCV Replication : Some derivatives demonstrate efficacy in reducing viral load in infected cells.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar pyrido-pyrimidine derivatives. The results indicated that one derivative exhibited an IC50 of 4.5 µM against MCF-7 breast cancer cells, demonstrating significant cytotoxic effects .

Study 2: Antiviral Activity

In another investigation focused on antiviral properties, a related compound was tested against HIV strains in MT-2 cells. The compound showed an EC50 value of 2.2 µM, indicating strong antiviral activity .

Data Tables

Activity Type Cell Line/Pathogen IC50/EC50 (µM) Reference
AnticancerMCF-74.5
AntiviralHIV2.2

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit varied pharmacological profiles depending on their substituents. Below is a comparative analysis of structurally related compounds and their activities:

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name/ID Key Substituents Biological Activity Reference
Target Compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl Not explicitly reported; structural analogs suggest kinase or antimicrobial potential N/A
5a (Hydrazinyl derivative) 2-Benzylidenehydrazinyl, 5-phenyl, 7-(pyridin-3-yl) Kinase inhibition (IR: 1667 cm⁻¹ for C=O; NMR confirms aromatic interactions)
K1-K5 (Thiazole derivatives) 3-(2-(2-Phenylthiazol-4-yl)ethyl) Cytotoxic activity against cancer cell lines (synthesized via acetic acid reflux)
Adamantane derivatives N-(Hydroxyadamantan-1-yl) carboxamide Antimicrobial activity (enhanced by adamantane’s lipophilic bulk)
Tetrahydro derivatives (Compound B) 1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidine Antiplatelet aggregation (superior to acetylsalicylic acid in ADP-induced assays)
Thiadiazole derivatives Thiadiazole linked to pyridopyrimidinone Antitumor activity (IC₅₀ values against MCF-7 breast cancer cells)
5,7-Dimethyl derivative Methyl groups at positions 5 and 7 Baseline structure; used as a precursor for complex derivatives

Key Observations

Substituent Impact on Activity :

  • Electron-Withdrawing Groups : Derivatives like 5a () incorporate hydrazine and aromatic moieties, enhancing kinase inhibition through hydrogen bonding and π-π stacking .
  • Lipophilic Substituents : The adamantane group in improves antimicrobial activity due to increased membrane permeability , while the target compound’s 2,5-dimethylfuran may balance lipophilicity and metabolic stability.
  • Heterocyclic Additions : Thiazole () and thiadiazole () substituents introduce planar aromatic systems, favoring intercalation with DNA or enzyme active sites in cytotoxic/antitumor contexts .

Synthetic Strategies: The target compound’s piperidine-furan carbonyl group likely requires multi-step synthesis, contrasting with one-pot methods for simpler derivatives (e.g., uses ionic liquid catalysts for regioselective synthesis) . Thiazole-ethyl derivatives () are synthesized via acetic acid-mediated condensation, emphasizing the versatility of pyridopyrimidinone scaffolds in modular drug design .

Activity Trends :

  • Antiplatelet activity in tetrahydro derivatives () highlights the importance of saturation in the pyridopyrimidine core for improving binding to ADP receptors .
  • Antitumor activity in thiadiazole derivatives () correlates with thiol-containing groups, which may disrupt redox homeostasis in cancer cells .

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